4-bromo-2-phenoxybenzaldehyde chemical structure and properties
4-bromo-2-phenoxybenzaldehyde chemical structure and properties
An In-Depth Technical Guide to 4-bromo-2-phenoxybenzaldehyde: Synthesis, Properties, and Applications
Introduction
The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, prized for its conformational flexibility and metabolic stability. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4][5]. 4-bromo-2-phenoxybenzaldehyde emerges as a particularly valuable synthetic intermediate within this class. Its trifunctional nature—an electrophilic aldehyde, a stable diaryl ether linkage, and a reactive aryl bromide—offers orthogonal chemical handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a representative synthesis protocol, characteristic spectroscopic features, and its potential applications for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
4-bromo-2-phenoxybenzaldehyde is a solid at room temperature[6]. Its core structure consists of a benzaldehyde ring substituted with a bromine atom at the 4-position and a phenoxy group at the 2-position.
Structural Information and Identifiers
A clear visualization of the molecular structure provides a foundation for understanding its reactivity and spectroscopic properties.
The key identifiers and physicochemical properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogs and supplier information.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-phenoxybenzaldehyde | N/A |
| CAS Number | 643094-10-4 | [6][7] |
| Molecular Formula | C₁₃H₉BrO₂ | [6][7] |
| Molecular Weight | 277.12 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 67-71 °C (for the analogous 4-bromo-2-methoxybenzaldehyde) | [8] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [9] |
Synthesis and Purification
Representative Synthesis Workflow: Nucleophilic Aromatic Substitution
Experimental Protocol: Representative SNAr Synthesis
This protocol is a generalized procedure based on established methods for similar diaryl ether syntheses.
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Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add phenol (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
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Causality: DMF is an excellent solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile (phenoxide) more reactive. K₂CO₃ is a cost-effective base used to deprotonate the phenol, generating the reactive phenoxide nucleophile in situ.
-
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential oxidation of the aldehyde.
-
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (4-bromo-2-fluorobenzaldehyde) is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Causality: The aqueous workup removes the inorganic salts (KBr, KF) and residual DMF.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Causality: This standard purification sequence removes any remaining impurities to yield the pure 4-bromo-2-phenoxybenzaldehyde.
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Spectroscopic Characterization
While experimental spectra for 4-bromo-2-phenoxybenzaldehyde are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of structurally similar compounds[3][11][12][13].
| Spectroscopy | Predicted Features |
| ¹H NMR | Aldehyde Proton (CHO): A singlet expected around δ 9.8-10.5 ppm[3]. Aromatic Protons: A complex multiplet pattern between δ 6.8-8.0 ppm, integrating to 8 protons. The protons on the phenoxy ring will likely appear as a multiplet, while the three protons on the benzaldehyde ring will show splitting patterns characteristic of a 1,2,4-trisubstituted system[11][14]. |
| ¹³C NMR | Aldehyde Carbon (C=O): A signal expected in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon attached to the ether oxygen (C-O) will be significantly deshielded, as will the carbon attached to the bromine (C-Br)[10][11]. |
| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-O-C Stretch (Ether): A characteristic band in the region of 1200-1250 cm⁻¹[15]. C-Br Stretch: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹. Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹. |
Chemical Reactivity and Derivatization
The synthetic utility of 4-bromo-2-phenoxybenzaldehyde lies in the distinct reactivity of its three functional groups, allowing for sequential or orthogonal chemical modifications.
Reactions of the Aldehyde Group
The aldehyde is a versatile functional group, susceptible to both nucleophilic addition and oxidation/reduction reactions[16].
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-bromo-2-phenoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
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Reduction: The aldehyde can be reduced to the primary alcohol (4-bromo-2-phenoxyphenyl)methanol using reducing agents such as sodium borohydride (NaBH₄)[17].
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Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by a variety of nucleophiles. Examples include:
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Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
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Grignard/Organolithium Addition: To form secondary alcohols.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
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Reactions of the Aryl Bromide
The carbon-bromine bond serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions[17][18][19][20].
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) to form a biaryl system. This is a powerful method for extending the molecular framework.
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Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond at the vinylic position[17].
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Applications in Research and Drug Development
The diaryl ether scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds[1][2][3][4][5]. Its structural properties, including a bent conformation and rotational flexibility, allow it to bind effectively to a variety of biological targets.
4-bromo-2-phenoxybenzaldehyde is an ideal starting material for the synthesis of novel diaryl ether derivatives for drug discovery programs. The aldehyde can be used to introduce various pharmacophores through the reactions described above, while the aryl bromide allows for the attachment of other cyclic or acyclic fragments via cross-coupling chemistry. This dual reactivity enables the rapid generation of a library of diverse compounds for screening against therapeutic targets in areas such as oncology, virology, and inflammatory diseases[1][3][5].
Safety and Handling
While a specific material safety data sheet (MSDS) for 4-bromo-2-phenoxybenzaldehyde is not widely available, general precautions for handling aromatic aldehydes and brominated aromatic compounds should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[19][21][22][23].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[24][21][22].
-
Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system. Brominated compounds should be handled with care as they can be harmful if ingested or absorbed through the skin[24][22].
Conclusion
4-bromo-2-phenoxybenzaldehyde is a strategically important building block for organic synthesis. Its structure combines the diaryl ether motif, known for its prevalence in bioactive molecules, with two versatile and orthogonally reactive functional groups. This guide has provided a detailed overview of its structure, properties, a representative synthesis, and its expected reactivity. For researchers in drug discovery and materials science, this compound offers a robust platform for the development of novel and complex molecular entities.
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